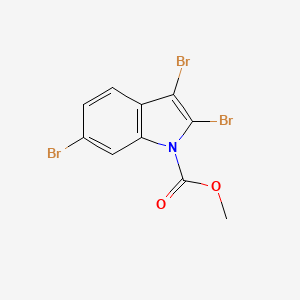
1H-Indole-1-carboxylic acid, 2,3,6-tribromo-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-吲哚-1-羧酸, 2,3,6-三溴-, 甲酯是吲哚的衍生物,吲哚是天然产物和药物中重要的杂环体系。
准备方法
1H-吲哚-1-羧酸, 2,3,6-三溴-, 甲酯的合成通常涉及吲哚衍生物的溴化,然后进行酯化。一种常见的方法包括使用乙酸中的溴在吲哚环的 2、3 和 6 位引入溴原子。 然后将所得的三溴吲哚在催化剂存在下与甲醇反应生成甲酯 .
工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化。 这可能包括使用连续流反应器和更有效的催化剂以提高产量并降低生产成本 .
化学反应分析
1H-吲哚-1-羧酸, 2,3,6-三溴-, 甲酯会发生各种化学反应,包括:
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化通常产生羧酸,而还原则产生醇或胺 .
科学研究应用
1H-吲哚-1-羧酸, 2,3,6-三溴-, 甲酯在科学研究中有多种应用:
作用机制
1H-吲哚-1-羧酸, 2,3,6-三溴-, 甲酯的作用机制涉及其与各种分子靶点和途径的相互作用。例如,它可能抑制参与疾病过程的特定酶或受体,从而产生治疗效果。 确切的分子靶点和途径取决于所研究的特定生物活性 .
相似化合物的比较
1H-吲哚-1-羧酸, 2,3,6-三溴-, 甲酯可以与其他吲哚衍生物进行比较,例如:
1-甲基-1H-吲哚-3-羧酸: 该化合物的结构相似,但缺少三溴基,导致不同的化学和生物特性.
吲哚-3-乙酸: 一种天然存在的植物激素,具有不同的官能团和生物活性.
2-(1H-吲哚-3-羰基)噻唑-4-羧酸甲酯: 另一种吲哚衍生物,具有独特的化学性质和应用.
1H-吲哚-1-羧酸, 2,3,6-三溴-, 甲酯的独特性在于其三溴取代,赋予其其他吲哚衍生物中没有的特定化学反应性和生物活性 .
生物活性
1H-Indole-1-carboxylic acid, 2,3,6-tribromo-, methyl ester (CAS No: 918530-07-1) is a brominated indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of three bromine atoms on the indole ring and an ester functional group, which may influence its biological interactions and therapeutic potential.
- Molecular Formula : C10H6Br3NO
- Molecular Weight : 336.87 g/mol
- Structural Formula :
Biological Activity Overview
The biological activity of 1H-Indole-1-carboxylic acid derivatives has been explored in various studies, highlighting their potential as anti-cancer agents, anti-inflammatory compounds, and in other therapeutic applications. The tribrominated structure is particularly significant as halogenated compounds often exhibit enhanced biological activity.
Table of Biological Activities
Anticancer Activity
Research indicates that 1H-Indole-1-carboxylic acid derivatives can induce apoptosis in cancer cells. A study demonstrated that the methyl ester variant showed significant cytotoxicity against HeLa cervical cancer cells, with IC50 values indicating effective dose-response relationships. The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell proliferation.
Antimicrobial Properties
The compound has shown promising antimicrobial activity. In vitro studies revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.
Anti-inflammatory Effects
In models of inflammation, this compound was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
The compound's capacity to inhibit enzymes associated with cancer metabolism has been explored. Preliminary data suggest that it may inhibit certain kinases involved in tumor growth and metastasis.
Case Study 1: Anticancer Efficacy
A recent study published in Chemistry Communications evaluated the anticancer properties of various indole derivatives, including the tribromo-methyl ester. The results indicated a marked reduction in cell viability in treated groups compared to controls, supporting the hypothesis that bromination enhances bioactivity due to increased lipophilicity and receptor binding affinity.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial efficacy, this compound was tested against a panel of pathogens. The results showed a minimum inhibitory concentration (MIC) lower than that for many standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents.
属性
CAS 编号 |
918530-07-1 |
|---|---|
分子式 |
C10H6Br3NO2 |
分子量 |
411.87 g/mol |
IUPAC 名称 |
methyl 2,3,6-tribromoindole-1-carboxylate |
InChI |
InChI=1S/C10H6Br3NO2/c1-16-10(15)14-7-4-5(11)2-3-6(7)8(12)9(14)13/h2-4H,1H3 |
InChI 键 |
ONNHWLWOHFGPBT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1C2=C(C=CC(=C2)Br)C(=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















